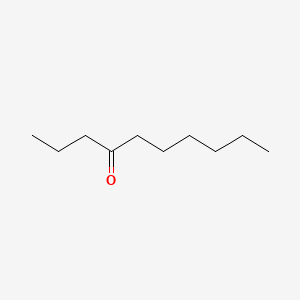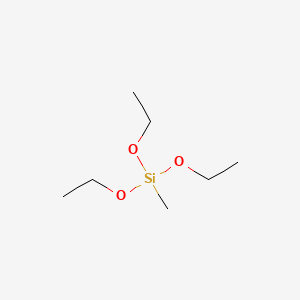
3,5-二甲基-1,2,4-三硫杂环己烷
描述
3,5-Dimethyl-1,2,4-trithiolane, also known as DMTS, is a sulfur-containing organic compound that has been widely used in scientific research due to its unique properties. DMTS is a cyclic trisulfide with a molecular formula of C5H8S3 and a molecular weight of 176.32 g/mol. This compound has a pungent odor and is soluble in many organic solvents.
科学研究应用
氧化研究
- 氧化机理和性质:对 3,5-二甲基-1,2,4-三硫杂环己烷变体(例如顺式和反式-3,5-二叔丁基-3,5-二苯基-1,2,4-三硫杂环己烷)氧化作用的研究导致了不同氧化物的分离和表征。这些研究涉及使用二甲基二恶烷酮和间氯过苯甲酸等试剂,导致形成立体异构的 1-氧化物和 1,2-二氧化物。通过 X 射线晶体学对这些化合物进行了详细的结构分析,深入了解了它们的分子结构和溶液中的异构化过程 (Oshida、Ishii 和 Nakayama,2004)。
结构分析
- 晶体和分子结构研究:3,5-二甲基-1,2,4-三硫杂环己烷衍生物的晶体和分子结构已得到广泛研究。例如,3,5-双(N,N-二乙基铵)-1,2,4-三硫杂环己烷-四碘二-μ-碘二亚碘化二汞(II) 的结构是使用单晶 X 射线衍射确定的。这种结构分析对于理解这些化合物的物理和化学性质至关重要 (Beurskens、Bosman 和 Cras,1972)。
在模拟和模拟酶中的应用
- 模拟酶活性位点:研究各种 1,2,4-三硫杂环己烷与九羰基二铁的反应导致了硫二硫代二铁和四铁配合物的开发。这些配合物被认为是模拟 [Fe-only] 氢化酶活性位点的创新模型配合物,[Fe-only] 氢化酶是一种在生物氢处理中至关重要的酶。这项研究有助于我们了解酶的机理和在生物催化中的潜在应用 (Windhager 等人,2007)。
光化学合成和结构解析
- 光解和 X 射线分析:涉及 1,2-二硫杂环-3-硫酮衍生物光解的研究导致了 1,2,4-三硫杂环己烷衍生物的形成,它们的结构通过 X 射线分析得到证实。这一研究领域深入研究了光化学合成途径和分子结构中的键离域,有助于我们了解富含硫的杂环 (Bryce、Lay、Batsanov 和 Howard,1999)。
氧化反应和结构见解
- 详细的氧化研究:富含硫的杂环(如 1,2,4-三硫杂环己烷)的氧化反应已经得到研究,导致了各种 S-氧化物的分离。对这些氧化衍生物进行了结构研究,深入了解了氧化对分子结构和 S-S 键动态学的影响。这项研究对于了解这些化合物在不同氧化条件下的化学行为至关重要 (Petzold 等人,2004)。
属性
IUPAC Name |
3,5-dimethyl-1,2,4-trithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRUNLRFNNTTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SC(SS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865108 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
43.00 to 45.00 °C. @ 0.70 mm Hg | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.241-1.261 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3,5-Dimethyl-1,2,4-trithiolane | |
CAS RN |
23654-92-4 | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23654-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023654924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trithiolane, 3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1,2,4-trithiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHYL-1,2,4-TRITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN903SX70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Dimethyl-1,2,4-trithiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3,5-Dimethyl-1,2,4-trithiolane and where is it found?
A1: 3,5-Dimethyl-1,2,4-trithiolane is a sulfur-containing volatile compound that significantly contributes to the aroma of various foods, particularly durian fruit [, ]. It is also found in roasted meat [], certain types of mushrooms [], and even in some grape leaves [].
Q2: What gives durian fruit its characteristic pungent aroma?
A2: Durian fruit is known for its strong, complex aroma, often described as a mix of sweet, fruity, and sulfury notes. 3,5-Dimethyl-1,2,4-trithiolane is one of the key sulfur-containing compounds responsible for this unique aroma profile, alongside other sulfur compounds and esters [, , , ].
Q3: How is the presence of 3,5-Dimethyl-1,2,4-trithiolane affected by different durian ripening methods?
A3: Studies have shown that the ripening method can influence the volatile profile of durian fruit. Interestingly, 3,5-Dimethyl-1,2,4-trithiolane isomers were found specifically in sapota fruits ripened with technical grade calcium carbide, potentially originating from the divinyl sulfide impurity present in the carbide []. This suggests the compound's formation could be linked to specific ripening processes and the presence of particular precursor compounds.
Q4: Can 3,5-Dimethyl-1,2,4-trithiolane be used as a marker for certain ripening methods?
A4: Yes, the presence of 3,5-Dimethyl-1,2,4-trithiolane isomers can potentially serve as a marker for identifying sapota fruits ripened with technical grade calcium carbide. This is because these isomers were not detected in fruits ripened with pure calcium carbide or ethylene gas, implying a link between the compound and the impurities present in the technical grade ripening agent [].
Q5: What is the role of cysteine in the formation of 3,5-Dimethyl-1,2,4-trithiolane?
A6: Cysteine, a sulfur-containing amino acid, appears to be a key precursor in the formation of 3,5-Dimethyl-1,2,4-trithiolane. Studies involving the heating of cysteine with glucose have shown the production of significant amounts of this compound []. This suggests that cysteine, either naturally present or added during processing, could be a major contributor to the sulfurous aroma profile in various food products.
Q6: What is the structural characterization of 3,5-Dimethyl-1,2,4-trithiolane?
A6: While the provided abstracts do not offer specific spectroscopic data, 3,5-Dimethyl-1,2,4-trithiolane's structure can be inferred from its name. It is a cyclic compound containing three sulfur atoms (trithiolane) with two methyl groups attached to the ring at the 3 and 5 positions. Its molecular formula is C4H8S3, and its molecular weight is 136.27 g/mol.
Q7: Have there been any studies on the synthesis of 3,5-Dimethyl-1,2,4-trithiolane?
A8: Yes, researchers have developed short synthetic routes for 3,5-Dimethyl-1,2,4-trithiolane, recognizing its importance as a flavor compound [, ]. These synthetic approaches could be beneficial for producing this compound for flavoring purposes or further research.
Q8: How does the concentration of 3,5-Dimethyl-1,2,4-trithiolane change during the storage of durian fruit?
A9: Research on minimally processed durian (cv. 'Monthong') revealed that 3,5-Dimethyl-1,2,4-trithiolane, along with other sulfur compounds, decreased significantly after a week of storage at 4±2 °C []. This suggests that storage conditions can affect the concentration of this compound and potentially impact the overall flavor profile of the fruit over time.
Q9: What is the role of hydrogen sulfide in the formation of 3,5-Dimethyl-1,2,4-trithiolane?
A10: Hydrogen sulfide (H2S), another volatile sulfur compound, plays a significant role in the formation of various sulfur-containing aroma compounds, including 3,5-Dimethyl-1,2,4-trithiolane. Studies have shown that the availability of H2S can influence the type and amount of sulfur compounds formed in Maillard reactions []. This highlights the importance of understanding the factors affecting H2S generation and its subsequent reactions in complex food matrices.
Q10: Can you tell me more about the occurrence of 3,5-Dimethyl-1,2,4-trithiolane in oil field wastewater?
A11: Research has revealed the presence of 3,5-Dimethyl-1,2,4-trithiolane and other polysulfide heterocycles in oil field wastewater []. Notably, their appearance was linked to a decrease in elemental sulfur levels and specific pH conditions, suggesting a possible role of microbial activity in their formation. This finding highlights the complex chemical processes occurring in such environments and the potential for unexpected compounds to be present.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)
